molecular formula C11H22N2 B12330324 Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine

Cat. No.: B12330324
M. Wt: 182.31 g/mol
InChI Key: BJYXKOCPMXAUFM-UHFFFAOYSA-N
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Description

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine is a chemical building block designed for medicinal chemistry and drug discovery research. This amine serves as a key synthetic intermediate for constructing novel compounds, particularly in the development of small-molecule inhibitors targeting protein-protein interactions. The 3-pyrrolidin-1-ylpropyl side chain is a recognized pharmacophore that can enhance binding affinity by occupying specific aromatic cages within protein domains . Concurrently, the cyclobutyl amine moiety provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize the physicochemical properties of lead compounds . This combination of structural features makes it a valuable scaffold for probing biological systems, with published applications in early-stage research areas such as the development of chemical probes for epigenetic targets like the methyl-lysine reader protein SPIN1 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-(3-pyrrolidin-1-ylpropyl)cyclobutanamine

InChI

InChI=1S/C11H22N2/c1-2-9-13(8-1)10-4-7-12-11-5-3-6-11/h11-12H,1-10H2

InChI Key

BJYXKOCPMXAUFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC2CCC2

Origin of Product

United States

Preparation Methods

Single-Step Alkylation

The most direct route involves reacting cyclobutylamine with 3-(pyrrolidin-1-yl)propyl chloride under basic conditions. Key parameters include:

Parameter Conditions Yield Reference
Solvent Tetrahydrofuran (THF) or dichloromethane 65–78%
Base Potassium carbonate (K₂CO₃)
Temperature 0–25°C, reflux
Reaction Time 12–24 hours

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the alkyl chloride. Steric hindrance from the cyclobutyl group necessitates prolonged reaction times compared to linear analogs.

Industrial Scalability :
Continuous flow reactors improve efficiency by maintaining consistent temperature and reducing side reactions (e.g., over-alkylation). Pilot-scale studies report 85% yield at 50 g/L concentration.

Reductive Amination

Two-Step Protocol

This method involves condensing cyclobutanone with 3-(pyrrolidin-1-yl)propan-1-amine followed by reduction:

  • Imine Formation :
    Cyclobutanone reacts with the primary amine in ethanol at 60°C (4 hours, 70% yield).
  • Reduction :
    Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine (82% yield).

Advantages :

  • Avoids halogenated intermediates.
  • Tunable stereochemistry via chiral catalysts (e.g., (R)-BINAP/Pd).

Limitations :

  • Requires strict pH control (pH 6–7) to prevent borohydride decomposition.

Multi-Step Synthesis via Intermediate Functionalization

Cyclobutyl Halide Precursors

A patent-derived approach (EP 2617706B1) outlines:

  • Cyclobutyl Bromide Synthesis :
    Cyclobutanol treated with HBr gas in diethyl ether (90% yield).
  • Coupling with Pyrrolidine Derivative :
    Cyclobutyl bromide reacts with 3-(pyrrolidin-1-yl)propan-1-amine in THF/K₂CO₃ (72% yield).

Key Data :

Step Reagents Purity Scale
Bromination HBr gas, Et₂O >98% 100 g batch
Alkylation THF, K₂CO₃, 24h reflux >95% 50 g batch

Challenges :

  • Bromination requires anhydrous conditions to avoid cyclobutanol decomposition.

Catalytic Hydrogenation

Nitrile Reduction

A lesser-known route involves reducing 3-(pyrrolidin-1-yl)propionitrile with cyclobutylamine under hydrogenation:

Catalyst Conditions Yield Selectivity
Raney Nickel H₂ (50 psi), EtOH, 80°C 68% 92%
Palladium/Carbon H₂ (30 psi), MeOH, 25°C 55% 88%

Optimization Notes :

  • Raney Nickel outperforms Pd/C due to lower nitrile polymerization side reactions.
  • Ammonia additives (1–2 eq.) enhance selectivity by stabilizing intermediates.

Comparative Analysis of Methods

Method Yield Range Purity Scalability Cost Efficiency
Nucleophilic Substitution 65–85% >95% High Moderate
Reductive Amination 70–82% >90% Moderate High
Multi-Step Synthesis 70–90% >98% Low Low
Catalytic Hydrogenation 55–68% >88% Moderate High

Critical Considerations :

  • Nucleophilic Substitution : Preferred for industrial-scale production despite higher halogenated waste.
  • Reductive Amination : Ideal for stereoselective synthesis but limited by borohydride handling.

Emerging Techniques

Photoredox Catalysis

Preliminary studies (2024) using iridium-based catalysts (e.g., Ir(ppy)₃) enable visible-light-driven coupling of cyclobutyl radicals with pyrrolidine derivatives. Initial yields: 45–50%.

Biocatalytic Routes

Engineered transaminases (e.g., from Aspergillus terreus) convert cyclobutanone and 3-aminopropylpyrrolidine with 60% conversion rate.

Industrial Purification Protocols

  • Distillation : Vacuum distillation (0.1 mbar, 110–120°C) removes unreacted amines.
  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product as hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides, ketones, and carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated, acylated, or sulfonylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In the realm of chemistry, Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its functional groups, which can undergo nucleophilic substitution reactions under basic conditions. The compound's unique structure allows for the creation of derivatives with modified properties or enhanced biological activity.

Biology

The compound is investigated for its potential role in modulating biological pathways. It acts as a ligand in biochemical assays, binding to specific receptors and influencing cellular signaling pathways. Notably, it has been studied for its interaction with neurotransmitter receptors, which may affect neurological functions.

Medicine

This compound has shown promise in medicinal chemistry. It is explored for potential therapeutic effects, particularly as a precursor for drug development targeting various diseases. Its ability to inhibit specific kinases involved in cancer progression highlights its potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be integrated into formulations that require specific chemical characteristics.

This compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain kinases crucial for cellular signaling. For example, it has demonstrated low micromolar levels of inhibition against specific targets involved in cancer progression.
  • Receptor Modulation : The compound has been evaluated for its ability to bind to neurotransmitter receptors, potentially influencing mood and cognition.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Anticancer Activity : In vitro assays have shown that the compound can reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For instance, it has been reported to induce significant apoptosis in treated cells.
  • Neuropharmacological Effects : Animal model studies have revealed observable changes in behavior and neurochemical profiles following administration of the compound, suggesting effects on mood and cognition.

Mechanism of Action

The mechanism of action of Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine with analogous compounds based on molecular structure, synthesis, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Notable Properties References
This compound C₁₀H₂₀N₂ 168.28 (calculated) Cyclobutyl, pyrrolidinylpropyl N/A Hypothesized higher lipophilicity vs. C₃
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl, pyrrolidinyl N/A Acute toxicity hazards; stable under STP
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₇N₅ 243.31 Cyclopropyl, pyrazole, pyridine 17.9% Melting point: 104–107°C; HRMS confirmed
(3-Pyrrolidin-1-yl-propyl)-carbamic acid ester C₁₈H₂₈N₄O₂ 348.45 Pyrrolidinylpropyl, carbamate N/A Patent-listed; trifluoroacetate salt form
Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine C₁₆H₂₂N₂O 258.37 Cyclopropyl, indole, methoxypropyl N/A 95% purity; synthetic routes published

Key Comparisons

Cycloalkyl Substituent Effects The cyclobutyl group in the target compound likely increases steric hindrance and lipophilicity compared to smaller cyclopropyl analogs (e.g., 1-Cyclopropylpyrrolidin-3-amine, ). Cyclobutyl’s larger ring size may alter binding affinity in biological systems but could reduce metabolic stability compared to cyclopropyl derivatives .

Pyrrolidinylpropyl Chain

  • The pyrrolidinylpropyl moiety is shared with (3-Pyrrolidin-1-yl-propyl)-carbamic acid ester , which is patented for therapeutic applications. This group may enhance solubility and serve as a pharmacophore in receptor-targeted molecules.

Safety and Handling

  • While safety data for the target compound are unavailable, 1-Cyclopropylpyrrolidin-3-amine (a structural analog) requires precautions due to acute toxicity risks (e.g., inhalation hazards, skin/eye irritation) . Similar protocols (e.g., firefighting with CO₂ or dry chemical agents) may apply to the cyclobutyl derivative.

Copper-catalyzed coupling or Buchwald-Hartwig amination (used in cyclopropylamine synthesis) might require optimization for larger cycloalkyl groups.

Research Implications and Gaps

  • Physicochemical Properties : Computational modeling could predict logP, solubility, and metabolic stability differences between cyclobutyl and cyclopropyl analogs.
  • Biological Activity : Pyrrolidinylpropyl amines are common in CNS-targeting drugs; cyclobutyl’s steric effects might modulate selectivity or potency .
  • Safety: Toxicity studies are needed, as cyclobutyl derivatives may decompose into hazardous gases (e.g., NOx, CO) under combustion .

Biological Activity

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl ring linked to a pyrrolidine moiety. The structural formula can be represented as follows:

C8H15N\text{C}_8\text{H}_{15}\text{N}

This compound exhibits unique physical properties that influence its biological activity, including solubility and lipophilicity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general synthetic pathway has been reported:

  • Formation of the Cyclobutyl Ring : Starting materials undergo cyclization under specific conditions.
  • Pyrrolidine Attachment : The cyclobutyl compound is reacted with pyrrolidine derivatives to form the target amine.
  • Purification : The final product is purified using chromatography techniques.

This compound has been investigated for its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which are crucial in cellular signaling pathways. For instance, it has shown low micromolar levels of inhibition against specific targets involved in cancer progression .
  • Receptor Modulation : The compound has been evaluated for its ability to bind to neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Anticancer Activity : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For example, it showed significant apoptosis induction in treated cells .
  • Neuropharmacological Effects : In animal models, administration of the compound resulted in observable changes in behavior and neurochemical profiles, suggesting effects on mood and cognition .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
Kinase InhibitionEnzyme Assay0.5
Anticancer EffectCell Viability Assay2.0
Neurotransmitter InteractionBinding Affinity1.5

Q & A

Q. What are the optimal synthetic routes for Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine, and how can reaction yields be maximized?

  • Methodological Answer : A multi-step approach is recommended. Begin with coupling reactions involving cyclobutylamine and pyrrolidine derivatives using copper(I) bromide as a catalyst, as demonstrated in analogous syntheses of structurally related amines . Key steps include:
  • Nucleophilic substitution : React 3-bromopropyl-pyrrolidine with cyclobutylamine under basic conditions (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMSO).
  • Purification : Use gradient chromatography (e.g., ethyl acetate/hexane systems) to isolate the product.
  • Yield optimization : Monitor reaction kinetics via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) to minimize side products.
    Alternative enzymatic pathways, such as bio-inspired transaminase systems, may improve sustainability but require enzyme engineering for substrate specificity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical methods is essential:
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm proton environments and carbon connectivity, comparing shifts to structurally similar amines (e.g., cyclopropylpyrrolidin-3-amine ).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI-HRMS (e.g., m/z [M+H]+).
  • X-ray crystallography : If crystalline, determine absolute stereochemistry and bond angles .
  • FT-IR : Identify amine N-H stretches (~3300 cm1^{-1}) and cyclobutyl C-H vibrations.

Q. How should researchers assess the stability and storage conditions for this compound?

  • Methodological Answer : Stability testing under varying conditions is critical:
  • Thermal stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks, monitoring via HPLC.
  • Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and compare degradation profiles.
  • Storage recommendations : Store in amber vials under inert gas (N2_2/Ar) at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the cyclobutyl-pyrrolidine-propanamine backbone?

  • Methodological Answer : Stereochemical control requires:
  • Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclobutane ring formation.
  • Dynamic resolution : Employ LHMDS or other strong bases to induce stereoselective ring closure, as seen in trans-bicyclo[3.3.0]octane syntheses .
  • Analytical validation : Confirm stereochemistry via NOE NMR experiments and coupling constant analysis (e.g., JJ-values for trans- vs. cis-cyclobutane protons).

Q. How can researchers resolve contradictions between computational predictions and experimental toxicity data?

  • Methodological Answer : Address discrepancies systematically:
  • In vitro assays : Perform MTT assays on human cell lines (e.g., HEK293) to measure acute toxicity (IC50_{50}).
  • QSAR modeling : Refine computational models using experimental IC50_{50} data to improve predictive accuracy.
  • Mechanistic studies : Investigate metabolic pathways (e.g., CYP450 interactions) using liver microsomes to identify toxic metabolites .

Q. What enzymatic approaches enable sustainable synthesis of this compound?

  • Methodological Answer : Bio-catalytic methods offer greener alternatives:
  • Transaminase engineering : Screen enzyme libraries (e.g., from Bacillus megaterium) for activity toward cyclobutyl ketone precursors.
  • Cofactor recycling : Pair transaminases with glucose dehydrogenase to regenerate NADPH in situ .
  • Process optimization : Use flow reactors to enhance enzyme stability and substrate turnover.

Q. How to design experiments to analyze decomposition products under various conditions?

  • Methodological Answer : Employ a tiered analytical workflow:
  • Forced degradation : Expose the compound to extreme pH (2–12), heat (80°C), and oxidizers (H2 _2O2_2).
  • LC-MS/MS : Identify degradation products via fragmentation patterns and compare to databases.
  • Mechanistic studies : Use 18O^{18}O-labeling or deuterated solvents to trace hydrolysis/oxidation pathways .

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